molecular formula C20H20N4O3S B2790710 N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1235060-28-2

N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2790710
CAS No.: 1235060-28-2
M. Wt: 396.47
InChI Key: SRYLUBCWZQIILZ-UHFFFAOYSA-N
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Description

N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound featuring an imidazole ring substituted with nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the isopropyl group and the thioacetamide moiety under controlled conditions, often using reagents like isopropylamine and thioacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl and phenyl groups may facilitate binding to enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both nitrophenyl and phenyl groups provides a distinct electronic environment that can affect its interactions with molecular targets.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-14(2)22-19(25)13-28-20-21-12-18(23(20)16-8-4-3-5-9-16)15-7-6-10-17(11-15)24(26)27/h3-12,14H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYLUBCWZQIILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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